2-(2,4-Dinitrophenoxy)dibenzofuran

Description

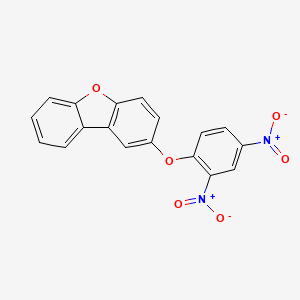

2-(2,4-Dinitrophenoxy)dibenzofuran is a nitro-substituted dibenzofuran derivative characterized by a dibenzofuran core (two benzene rings fused to a central furan ring) with a 2,4-dinitrophenoxy group attached at the second position. This compound combines the aromatic stability of dibenzofuran with the electron-withdrawing and steric effects of the nitro-substituted phenoxy group.

Properties

CAS No. |

6945-84-2 |

|---|---|

Molecular Formula |

C18H10N2O6 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

2-(2,4-dinitrophenoxy)dibenzofuran |

InChI |

InChI=1S/C18H10N2O6/c21-19(22)11-5-7-18(15(9-11)20(23)24)25-12-6-8-17-14(10-12)13-3-1-2-4-16(13)26-17/h1-10H |

InChI Key |

VKVJHZVCLNIGPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

One common method for synthesizing dibenzofurans is by creating the C–O bond of the furan ring . This can be achieved through cyclization of diarylether derivatives or from benzofuran or phenol derivatives . The specific reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

2-(2,4-Dinitrophenoxy)dibenzofuran can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield dinitrophenoxy derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-(2,4-Dinitrophenoxy)dibenzofuran has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenoxy)dibenzofuran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. Studies on similar compounds have shown that they can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on dibenzofuran derivatives with varying substituents, emphasizing structural, physicochemical, and biological differences.

Structural and Physicochemical Comparisons

Key Substituent Effects :

- Nitro Groups: The 2,4-dinitrophenoxy group introduces strong electron-withdrawing effects, reducing electron density on the aromatic rings and increasing stability against electrophilic attack. This contrasts with electron-donating groups (e.g., methoxy or methyl) found in other derivatives .

- Halogen vs.

Table 1: Structural and Physicochemical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility (Water) | LogP (Octanol-Water) |

|---|---|---|---|---|

| Dibenzofuran (base structure) | None | 168.19 | ~1.5 mg/L | 4.1 |

| 2-(2,4-Dinitrophenoxy)dibenzofuran | 2,4-dinitrophenoxy | ~353.32* | <0.1 mg/L* | 3.8* |

| 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran | 6-Cl, 2,2-dimethyl | 200.68 | ~5 mg/L | 3.5 |

| 4-Phenyldibenzofuran | 4-phenyl | 244.29 | Insoluble | 5.2 |

*Estimated based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.